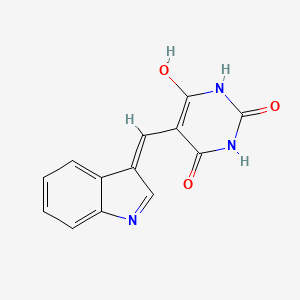

5-(3-Indolylmethylene)barbituric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

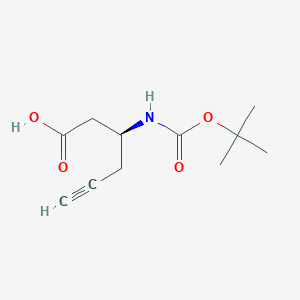

5-(3-Indolylmethylene)barbituric acid is a derivative of barbituric acid . It has a molecular weight of 255.233. It is a fascinating building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3-indolylmethylmalonic ester with urea and thiourea in monoglyme (1,2-di-methoxyethane) in the presence of lithium methoxide . It can also be obtained by catalytic hydrogenation .Molecular Structure Analysis

The molecular structure of this compound is based on the barbituric acid skeleton . The specific properties of these rather planar scaffolds encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids .Chemical Reactions Analysis

The reaction mixture for the synthesis of this compound is cooled to room temperature and the solid formed is filtered, washed with cooled ethanol, and dried . The reduction of this compound by means of triethylammonium formate gives the triethylammonium salt of 5-methylbarbituric acid, indole, and di(3-indolyl)methane .Scientific Research Applications

Thermal TEAF Reaction with 5-(3-Indolylmethylene) Barbituric Acid

Sekiya, Yanaihara, and Suzuki (1969) explored the thermal TEAF reaction involving 5-(3-indolylmethylene) barbituric acid. They discovered that this compound undergoes not only a reduction of its methylidyne but also a subsequent reductive fission of the resulting methylene in the reaction (Sekiya, Yanaihara, & Suzuki, 1969).

Synthesis of Indole Derivatives

Suvorov, Velezheva, and Vampilova (1974) achieved the synthesis of 5-(3-indolylmethyl)barbituric acid and its derivatives through condensation reactions. This included the catalytic hydrogenation of 5-(3-indolylmethylene)barbituric acid (Suvorov, Velezheva, & Vampilova, 1974).

Knoevenagel Condensation

Wang Jun-ling (2008) synthesized 5-(Indolyl-3-methylidyne) barbituric acid through Knoevenagel condensation, using indole-3-carboxaldehyde and barbituric acid. The structure was confirmed via 1H NMR and IR (Wang, 2008).

Antioxidant and DNA Cleavage Activities

Biradar, Sasidhar, and Parveen (2010) investigated novel indole derivatives containing barbitone moiety for their antioxidant and DNA cleavage activities. Some derivatives demonstrated excellent antioxidant activity and promising DNA cleavage activities (Biradar, Sasidhar, & Parveen, 2010).

Reactive Oxygen Scavenger

Altowyan et al. (2019) synthesized new barbituric acid derivatives and investigated their role as reactive oxygen scavengers. They demonstrated significant effects compared to standard drugs, highlighting their potential as drug likeness candidates (Altowyan et al., 2019).

Synthesis of 5-Alkylated Barbituric Acids

Baruah et al. (2012) reported the synthesis of 5-alkylated barbituric acids via microwave-assisted three-component reactions, demonstrating an efficient method for producing these derivatives (Baruah, Naidu, Borah, & Bhuyan, 2012).

MRI Contrast Agents

Ward, Aletras, and Balaban (2000) identified barbituric acid as a candidate for chemical exchange dependent saturation transfer (CEST) contrast agents in MRI, indicating its potential in imaging applications (Ward, Aletras, & Balaban, 2000).

Anticancer Activity

Laxmi, Rajitha, Rajitha, and Rao (2016) synthesized 2-phenyl-1H-indole-3-carbaldehyde-based barbituric acid derivatives and evaluated their anticancer activities. Some compounds showed marked antitumor activity against various human cancer cell lines (Laxmi, Rajitha, Rajitha, & Rao, 2016).

Future Directions

The enantioselective catalytic reactions developed for barbituric acid platforms using an organocatalytic and metal-based enantioselective sequences currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments . This will help future researchers to analyze the previous studies and explore new compounds for the development of efficient antimicrobial drugs .

Mechanism of Action

Target of Action

It is known that barbituric acid derivatives, such as phenobarbital, act as nonselective central nervous system depressants . They promote binding to inhibitory gamma-aminobutyric acid subtype receptors and modulate chloride currents through receptor channels .

Mode of Action

Barbituric acid derivatives are known to enhance the action of gaba, a major inhibitory neurotransmitter in the brain, by increasing the duration of chloride ion channel opening . This results in hyperpolarization of the neuron and inhibition of action potential generation .

Biochemical Pathways

Barbituric acid derivatives are known to inhibit glutamate-induced depolarizations , suggesting that they may affect glutamatergic neurotransmission.

Pharmacokinetics

It is known that barbituric acid derivatives generally have good oral absorption, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

Barbituric acid derivatives generally result in decreased neuronal excitability and reduced transmission of signals in the central nervous system .

Properties

IUPAC Name |

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZSIVDOUKDCAG-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)NC3=O)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)

![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)

![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)

![N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2928999.png)